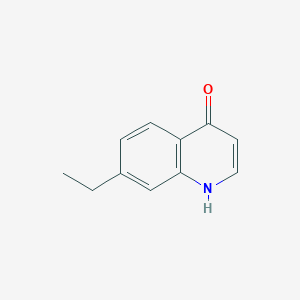

7-Ethyl-4-hydroxyquinoline

Description

Overview of the Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of medicinal chemistry. scbt.com This "privileged structure" is a common motif in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of biological activities. chemicalbook.com The versatility of the quinoline nucleus allows for functionalization at various positions, leading to a diverse library of derivatives with distinct pharmacological profiles. scbt.com

Historically, quinoline-based compounds have been pivotal in the fight against infectious diseases, most notably malaria, with quinine (B1679958) and chloroquine (B1663885) being prime examples. nih.gov The success of these early drugs spurred further investigation, revealing the scaffold's potential in developing agents for a multitude of conditions. Modern research has uncovered that quinoline derivatives possess anticancer, antibacterial, antiviral, anti-inflammatory, antifungal, and anticonvulsant properties, among others. sinocurechem.comgoogle.combldpharm.comresearchgate.net This broad utility has cemented the quinoline ring system as a superlative moiety in drug discovery, with numerous candidates currently in clinical trials for various diseases. chemicalbook.com

The mechanism of action for quinoline derivatives is often tied to their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerases, or modulate signaling pathways involved in cell proliferation and survival. bldpharm.comnajah.edu The ongoing exploration of novel synthetic methodologies, including greener and more efficient reactions, continues to expand the chemical space of quinoline-based compounds available for biological screening. scbt.com

Table 1: Selected Biological Activities of Quinoline Derivatives

| Biological Activity | Examples of Investigated Quinoline Derivatives | Reference(s) |

| Anticancer | Camptothecin, Topotecan | sinocurechem.com |

| Antimalarial | Quinine, Chloroquine, Mefloquine | nih.gov |

| Antibacterial | Ciprofloxacin, Levofloxacin | nih.govsinocurechem.com |

| Anti-inflammatory | Phenoxyquinoline compounds | nih.gov |

| Antiviral | Quinoline derivatives targeting HIV | sinocurechem.combldpharm.com |

| Antifungal | Various quinoline derivatives | nih.gov |

| Antitubercular | Bedaquiline | sinocurechem.com |

Significance of 4-Hydroxyquinoline (B1666331) Derivatives in Chemical Biology and Drug Discovery Efforts

Within the broad family of quinolines, the 4-hydroxyquinoline (or 4-quinolone) subclass has garnered significant attention for its distinct chemical properties and biological activities. nih.gov This scaffold is present in numerous natural products and has served as the foundation for the development of a variety of clinically relevant drugs. The presence of the 4-hydroxy group, which can exist in tautomeric equilibrium with a 4-keto form (4-quinolone), is crucial for the biological activity of many of these compounds. nih.gov

One of the most significant contributions of the 4-hydroxyquinoline scaffold is in the development of fluoroquinolone antibiotics. nih.gov The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for this important class of drugs. nih.gov These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Beyond their antibacterial prowess, 4-hydroxyquinoline derivatives have been investigated for a range of other therapeutic applications. Research has demonstrated their potential as anticancer, anti-HIV, antioxidant, and neuroprotective agents. nih.govnih.govresearchgate.net For instance, certain 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives have shown moderate inhibitory properties against HIV-1. researchgate.net The ability of the 4-hydroxy and adjacent functional groups to chelate metal ions is a key feature in the mechanism of action for some of these derivatives, particularly in their role as enzyme inhibitors. researchgate.net

Current Research Trajectories and Potential Applications of 7-Ethyl-4-hydroxyquinoline and its Analogues

Direct and extensive research specifically on this compound is not widely documented in publicly available literature. However, by examining studies on structurally related 7-substituted 4-hydroxyquinoline analogues, we can infer potential research directions and applications for this compound.

Research into 7-substituted 4-hydroxyquinoline-3-carboxylic acids has shown that the nature of the substituent at the 7-position can significantly influence biological activity. For example, a study on a series of these compounds as inhibitors of cellular respiration in Ehrlich ascites cells found that their inhibitory activity was related to the physicochemical properties of the 7-substituent. This suggests that the ethyl group in this compound could modulate its biological efficacy and target interactions.

Furthermore, patents have been filed for various 6- and 7-substituted 4-hydroxyquinoline-3-carboxylates for their use as coccidiostats in poultry, indicating a potential application in veterinary medicine. google.com These patents highlight that even minor changes in the alkyl substituents at the 6 and 7-positions can radically alter the anticoccidial effect. google.com Specifically, compounds with alkoxy groups at these positions have been noted for their activity against Eimeria species. google.com

Table 2: Investigated Analogues of this compound and Their Potential Applications

| Compound Analogue | Investigated or Potential Application | Reference(s) |

| 7-Substituted 4-hydroxyquinoline-3-carboxylic acids | Inhibition of cellular respiration (anticancer) | |

| Ethyl 6,7-dialkoxy-4-hydroxyquinoline-3-carboxylates | Coccidiostats (veterinary medicine) | google.com |

| Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | Synthetic intermediate for drug discovery | |

| 7-Trifluoromethyl-4-hydroxyquinoline derivatives | Development of antibacterial agents | |

| 7-Chloro-4-hydroxyquinoline | Antitumor and antioxidant studies | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

7-ethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H11NO/c1-2-8-3-4-9-10(7-8)12-6-5-11(9)13/h3-7H,2H2,1H3,(H,12,13) |

InChI Key |

PAJPXBASGXTLSS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=O)C=CN2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a crucial tool for identifying the functional groups and fingerprinting the molecular structure of quinoline (B57606) derivatives. For 7-Ethyl-4-hydroxyquinoline, the FT-IR spectrum is expected to exhibit characteristic absorption bands. A broad band in the region of 3200-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely involved in intermolecular hydrogen bonding. The C=O stretching vibration of the tautomeric 4-quinolone form would typically appear as a strong absorption in the 1650-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1600-1400 cm⁻¹ range. The ethyl group would be identified by its characteristic C-H stretching vibrations around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), as well as bending vibrations near 1460 cm⁻¹ and 1380 cm⁻¹.

The Raman spectrum of this compound would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, are expected to be strong and provide a distinct fingerprint for the quinoline core. The C-H stretching vibrations of both the aromatic ring and the ethyl group would also be observable. Due to the different selection rules, some vibrations that are weak in the FT-IR spectrum may be strong in the Raman spectrum, and vice versa, providing a more complete picture of the vibrational modes of the molecule.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H | 3200-2500 (broad) | Weak | Stretching |

| Aromatic C-H | >3000 | Strong | Stretching |

| Aliphatic C-H (ethyl) | 2960, 2870 | Strong | Stretching |

| C=O (quinolone form) | 1650-1600 | Medium | Stretching |

| Aromatic C=C/C=N | 1600-1400 | Strong | Ring Stretching |

Note: The data in this table is predictive and based on the typical vibrational frequencies of similar functional groups and molecular structures. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

For this compound, the ¹H NMR spectrum would provide key information. The proton of the hydroxyl group (or N-H in the quinolone tautomer) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The aromatic protons on the quinoline ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (doublets, triplets, etc.) of these protons would allow for the unambiguous assignment of their positions on the ring. The ethyl group would present a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts appearing in the upfield region of the spectrum.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in this compound. The carbon of the carbonyl group (C4) in the quinolone tautomer would be significantly downfield, likely above 170 ppm. The aromatic carbons of the quinoline ring would resonate in the approximate range of 110-150 ppm. The methylene and methyl carbons of the ethyl group would appear at the most upfield positions in the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| OH/NH | Variable (broad singlet) | - |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| -CH₂- (ethyl) | Quartet | ~25 - 35 |

| -CH₃ (ethyl) | Triplet | ~10 - 20 |

Note: This data is an estimation based on the known chemical shifts of analogous structures. The actual experimental values are dependent on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Tautomeric Forms

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the quinoline chromophore. These bands arise from π → π* and n → π* electronic transitions within the aromatic system. The position and intensity of these absorption maxima can be influenced by the solvent polarity and pH.

Furthermore, 4-hydroxyquinolines are known to exist in a tautomeric equilibrium with their 4-quinolone form. UV-Vis spectroscopy can be a valuable tool to study this equilibrium, as the two tautomers typically exhibit distinct absorption spectra. By analyzing the changes in the spectrum under different solvent conditions, it is possible to infer the predominant tautomeric form.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₁NO), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally measured value. A close match between the calculated and observed mass would confirm the elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of the ethyl group or fragments from the quinoline ring, which would help to confirm the proposed structure.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 7-Ethyl-4-hydroxyquinoline, DFT calculations would be employed to determine its most stable three-dimensional conformation through a process called geometric optimization. This process systematically alters the geometry of the molecule to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric and Electronic Parameters for this compound from a Hypothetical DFT Calculation (Note: The following values are placeholders and would be determined by actual DFT calculations.)

| Parameter | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| C=O Bond Length | Value | Å |

| O-H Bond Length | Value | Å |

| C-N-C Bond Angle | Value | Degrees |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. An MEP map of this compound would identify regions of positive and negative electrostatic potential. Typically, areas rich in electrons, such as those around the oxygen and nitrogen atoms, would appear as red (negative potential), indicating sites susceptible to electrophilic attack. Regions with lower electron density, like those around hydrogen atoms, would be colored blue (positive potential), marking them as likely sites for nucleophilic interaction. This map provides a visual guide to the molecule's reactivity and how it might interact with biological targets through electrostatic forces.

Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO of the molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily excited.

Table 2: Frontier Molecular Orbital (FMO) Parameters for this compound from a Hypothetical Analysis (Note: The following values are placeholders and would be determined by actual computational analysis.)

| Parameter | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap (Energy Gap) | Value | eV |

| Electronegativity (χ) | Value | eV |

| Chemical Hardness (η) | Value | eV |

| Global Softness (S) | Value | eV⁻¹ |

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). This technique is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

In a typical docking simulation for this compound, the compound would be placed into the binding site of a target protein. The simulation software then explores various conformations and orientations of the ligand within the binding pocket, calculating the binding affinity for each pose. The results are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data are illustrative examples and depend on the specific protein target studied.)

| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| e.g., Kinase Domain | Value | e.g., Met769, Lys721 | e.g., Hydrogen Bond |

| e.g., Kinase Domain | Value | e.g., Pro770, Leu820 | e.g., Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built by correlating calculated molecular descriptors (physicochemical properties or structural features) with experimentally measured biological activity.

To develop a QSAR model involving this compound, a dataset of structurally similar quinoline (B57606) derivatives with known biological efficacy (e.g., inhibitory concentrations against a specific enzyme) would be required. For each compound, a set of molecular descriptors—such as lipophilicity (logP), molecular weight, and electronic properties—would be calculated. Statistical methods, like multiple linear regression, are then used to create a model that predicts the activity based on these descriptors. Such a model could then be used to predict the biological efficacy of new, unsynthesized compounds, including other derivatives of this compound, thereby streamlining the drug discovery process.

Exploration of Biological Activities and Mechanistic Insights

Antimicrobial Research

The antimicrobial properties of the 4-hydroxyquinoline (B1666331) scaffold have been extensively investigated. Research into derivatives, including those with substitutions at the 7-position, indicates a promising spectrum of activity against various microbial pathogens.

Evaluation of Broad-Spectrum Activity Against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of 4-hydroxyquinoline have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various 7-substituted quinolines show that the nature of the substituent group plays a crucial role in the potency and spectrum of this activity. For instance, a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives showed potential antibacterial effects, with some compounds exhibiting potent inhibition against Escherichia coli. nih.gov

Generally, many quinoline-based compounds exhibit greater efficacy against Gram-positive bacteria, such as Staphylococcus aureus, than against Gram-negative bacteria. scienceopen.com This difference is often attributed to the structural variations in the bacterial cell wall; the outer membrane of Gram-negative bacteria can act as a barrier, limiting the penetration of certain compounds. scienceopen.com However, specific structural modifications to the quinoline (B57606) core can enhance activity against Gram-negative strains. nih.govmdpi.com For example, in one study, while many 4-hydroxy-2-quinolone analogs showed limited activity against E. coli, certain brominated derivatives displayed significant inhibition against S. aureus. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) values for representative 7-substituted quinoline derivatives against various bacterial strains, illustrating their activity profile.

| Compound Class | Bacterial Strain | Gram Type | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Escherichia coli | Gram-negative | 0.5 | nih.gov |

| 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline (7p) | Gram-negative strains (various) | Gram-negative | 2-64 | nih.gov |

| Quinolinequinone (QQ6) | Staphylococcus aureus | Gram-positive | 1.22 | nih.gov |

| Quinolinequinone (QQ2) | Enterococcus faecalis | Gram-positive | 4.88 | nih.gov |

| 7-methoxyquinoline derivative (3l) | Escherichia coli | Gram-negative | 7.812 | mdpi.com |

| 4-hydroxy-2-quinolone analog (3j) | Staphylococcus aureus | Gram-positive | 14.82 | nih.gov |

Molecular Mechanisms of Antibacterial Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary antibacterial mechanism for 4-quinolone compounds involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

DNA gyrase , also known as topoisomerase II, is responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork. youtube.com Quinolones bind to the complex formed between DNA gyrase and DNA. nih.gov This binding stabilizes the complex in a state where the DNA is cleaved, preventing the enzyme from resealing the DNA strands. researchgate.net The trapped enzyme-DNA complex acts as a physical barrier, blocking the progression of DNA polymerase and leading to a rapid halt in DNA synthesis and cell growth. researchgate.net

Topoisomerase IV is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. researchgate.net Similar to their effect on DNA gyrase, quinolones trap topoisomerase IV on the DNA, which also results in double-strand DNA breaks. researchgate.net

The relative importance of these two targets can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target. researchgate.net The inhibition of these enzymes ultimately leads to the release of lethal double-strand DNA breaks, triggering cell death. researchgate.net

Assessment of Antifungal Efficacy

The quinoline scaffold has also been explored for its antifungal properties. Studies on various substituted hydroxyquinolines indicate that these compounds can be effective against a range of fungal pathogens. For example, research on 7-substituted-2-hydroxy-quinoline Schiff bases revealed that some derivatives possess significant antifungal activity. neliti.com

In a study of 4-hydroxy-2-quinolone analogs, certain derivatives demonstrated exceptional potency against the pathogenic fungus Aspergillus flavus. nih.gov Specifically, a brominated analog with a long alkyl side chain exhibited an IC50 value of 1.05 µg/mL, which was more potent than the control drug, amphotericin B. nih.govmdpi.com Similarly, derivatives of 8-hydroxyquinoline (B1678124) have shown fungistatic effects against Candida species and fungicidal effects against dermatophytes like Microsporum canis and Trichophyton mentagrophytes. semanticscholar.orgoup.com These findings underscore the potential of the 7-substituted-4-hydroxyquinoline core structure as a template for developing new antifungal agents. researchgate.netnih.gov

Anticancer Research

In addition to their antimicrobial activities, quinoline derivatives have been a focal point of anticancer drug discovery due to their ability to inhibit cell proliferation and induce cell death in various cancer models.

Investigation of Cytotoxic and Antiproliferative Effects on various Cancer Cell Lines (In Vitro Studies)

Numerous in vitro studies have confirmed the cytotoxic and antiproliferative effects of 4-hydroxyquinoline derivatives against a panel of human cancer cell lines. The specific substitutions on the quinoline ring system significantly influence the potency of these compounds. nih.gov

Research on modified 4-hydroxyquinolone analogues has demonstrated their ability to inhibit the viability of colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) carcinoma cell lines. nih.gov Other studies have evaluated related quinoline structures, such as 8-hydroxyquinoline and 8-aminoquinoline (B160924) glycoconjugates, which also showed dose-dependent cytotoxicity against HCT 116 and MCF-7 cells. mdpi.com The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, and the values for various quinoline derivatives often fall within the micromolar range, indicating significant biological activity. nih.govnih.gov

The following interactive table presents a compilation of IC50 values for various 4-hydroxyquinoline derivatives and related compounds against different cancer cell lines, as reported in the scientific literature.

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinazoline derivative (B1) | HCT-15 | Colorectal Carcinoma | 2.89 | mdpi.com |

| 4-Hydroxyquinazoline derivative (B1) | HCC1937 | Breast Ductal Carcinoma | 3.26 | mdpi.com |

| 4-Hydroxyquinolone analogue (3g) | HCT116 | Colon Carcinoma | 10.20 | nih.gov |

| 4-Hydroxyquinolone analogue (3g) | A549 | Lung Carcinoma | 14.80 | nih.gov |

| 4-Hydroxyquinolone analogue (3g) | PC3 | Prostate Carcinoma | 12.50 | nih.gov |

| 4-Hydroxyquinolone analogue (3g) | MCF-7 | Breast Adenocarcinoma | 15.20 | nih.gov |

| 8-Hydroxyquinoline (8-HQ) | HCT 116 | Colon Carcinoma | 9.33 | mdpi.com |

Elucidation of Molecular Mechanisms of Anticancer Action

The anticancer effects of quinoline derivatives are mediated through multiple molecular mechanisms, primarily involving the induction of cell cycle arrest and apoptosis. researchgate.net

Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division, and compounds that can halt the cell cycle are of significant therapeutic interest. taylorandfrancis.com Studies have shown that certain quinoline derivatives can induce cell cycle arrest at different phases. For example, some flavonoids and other heterocyclic compounds have been shown to arrest cancer cells in the G1 or G2/M phase. mdpi.comnih.gov This arrest prevents the cells from progressing through the division cycle and proliferating. The mechanism often involves the downregulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. taylorandfrancis.commdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this pathway. researchgate.net Quinoline derivatives have been shown to induce apoptosis through various signaling cascades. researchgate.net This can involve the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases, which are proteases that execute the apoptotic program. researchgate.net The modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common feature of this mechanism. researchgate.net By disrupting the balance between these proteins, quinoline compounds can push cancer cells toward self-destruction. researchgate.net

Induction of Apoptosis Pathways

There is no specific information available in the scientific literature detailing the mechanisms by which 7-Ethyl-4-hydroxyquinoline induces apoptosis, including its effects on caspase activation or the mitochondrial pathway. While quinoline derivatives, as a class, are often investigated for their pro-apoptotic effects, these findings are not specific to the 7-ethyl substituted compound.

Disruption of Cellular Proliferation and Migration Processes

Specific studies detailing the impact of this compound on cellular proliferation and migration are not present in the available research. General studies on quinoline derivatives have shown cytotoxic activity, but these cannot be directly attributed to this compound.

Inhibition of Angiogenesis

Mechanistic insights into the potential anti-angiogenic effects of this compound, such as the inhibition of key signaling pathways like VEGF, are not documented in the scientific literature.

Modulation of Cell Cycle Progression

There is no available data from in vitro or in vivo studies that describes how this compound may modulate cell cycle progression or induce cell cycle arrest in specific phases.

Targeting of Key Enzymes (e.g., DNA replication and repair enzymes, matrix metalloproteinases)

While some hydroxyquinoline derivatives have been investigated as potential inhibitors of enzymes like matrix metalloproteinases, there is no research that specifically identifies this compound as an inhibitor of these or other key enzymes involved in DNA replication and repair.

Modulation of Nuclear Receptor Responsiveness

The interaction between this compound and nuclear receptors has not been a subject of study in the available scientific literature. Therefore, no information exists on its potential to modulate the responsiveness of these receptors.

Immunomodulatory Properties and Associated Cellular Pathways

While direct studies on the immunomodulatory effects of this compound are not extensively documented, research on structurally related 4-hydroxyquinoline derivatives provides valuable insights into its potential mechanisms of action. The immunomodulatory activity of quinoline derivatives is often linked to their influence on key signaling pathways that regulate immune responses.

One of the central pathways implicated in inflammation and immunity is the Nuclear Factor-kappa B (NF-κB) signaling pathway. The activation of NF-κB is a critical step in the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov Some novel quinoline molecules have been identified as inhibitors of the canonical NF-κB pathway. nih.govnih.gov These compounds have been shown to inhibit the transcription of NF-κB target genes, suggesting a potential mechanism for their anti-inflammatory effects. nih.govnih.gov By interfering with the NF-κB signaling cascade, this compound could potentially modulate the production of inflammatory mediators and thereby exert immunomodulatory effects.

Another crucial signaling network in the regulation of immune cell function is the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, which includes ERK, JNK, and p38 kinases, plays a pivotal role in cellular processes such as proliferation, differentiation, and apoptosis, as well as in the production of inflammatory cytokines. nih.gov Flavonols, for instance, have demonstrated anti-inflammatory effects by inhibiting both the MAPK and NF-κB signaling pathways in macrophages. nih.gov Given the structural similarities and the established role of the quinoline nucleus in modulating these pathways, it is plausible that this compound could also influence MAPK signaling, contributing to its potential immunomodulatory profile.

Furthermore, studies on a novel derivative of 4-hydroxyquinoline-3-carboxamide, H1521, have demonstrated its ability to suppress the development of lupus in mice by inducing a Th1 cytokine profile in T cells. nih.gov This compound was found to restore deficient interferon-gamma (IFN-γ) production and normalize T-bet mRNA expression, indicating a preferential favoring of Th1 differentiation. nih.gov This suggests that this compound might also influence the balance of T-helper cell responses, a key aspect of immunomodulation.

| Potential Cellular Pathway | Key Proteins/Factors Involved | Potential Effect of this compound |

| NF-κB Signaling | NF-κB (p65/p50), IκBα, IKK | Inhibition of NF-κB activation and subsequent pro-inflammatory gene expression. |

| MAPK Signaling | ERK, JNK, p38 | Modulation of MAPK phosphorylation and downstream signaling, affecting cytokine production. |

| T-helper Cell Differentiation | Th1 (IFN-γ, T-bet), Th2 (IL-4) | Potential to skew the immune response towards a Th1 phenotype. |

Anti-parasitic Investigations (e.g., Coccidiostatic Activity against Eimeria species in Avian Models)

The investigation into the anti-parasitic properties of 4-hydroxyquinoline derivatives has a notable history, particularly in the context of avian coccidiosis, a significant disease in the poultry industry caused by protozoan parasites of the genus Eimeria.

Research has demonstrated that 4-hydroxyquinolines possess a high degree of coccidiostatic activity against a broad spectrum of Eimeria species. google.com The mode of action of these compounds appears to be consistent across the series, primarily targeting the sporozoite stage of the parasite's life cycle. google.com This action prevents the development of the first schizogenous generation in the intestinal mucosa of poultry, thereby controlling the proliferation of the parasite. google.com

Other Reported Biological Activities in Pre-clinical Studies

Beyond its potential immunomodulatory and anti-parasitic activities, the 4-hydroxyquinoline scaffold is associated with a range of other biological effects that have been explored in pre-clinical settings. These activities are often dependent on the nature and position of substituents on the quinoline ring.

Anticancer Activity: Numerous derivatives of 4-hydroxyquinoline have been synthesized and evaluated for their potential as anticancer agents. For instance, a hybrid molecule containing a quinolinone moiety demonstrated a significant antitumor effect against Ehrlich Ascites Carcinoma (EAC) cells by inducing apoptosis and exhibiting anti-oxidant activities. nih.gov Other studies have investigated modified 4-hydroxyquinolone analogues against various human cancer cell lines, including colon, lung, prostate, and breast carcinoma, with some compounds showing promising IC50 values. nih.gov The anticancer potential of 8-hydroxyquinoline derivatives has also been linked to their interaction with the NQO1 enzyme. mdpi.com

Anti-inflammatory Activity: The anti-inflammatory properties of quinoline derivatives have been a subject of interest. A novel styryl quinolinium derivative was shown to possess very good anti-inflammatory effects by preventing albumin denaturation, a common in vitro screening method for anti-inflammatory activity. mdpi.com

Antimicrobial Activity: The quinoline core is a well-known pharmacophore in the development of antimicrobial agents. A series of 7-thio-substituted 4-oxoquinoline-3-carboxylic acids were prepared and tested for their antibacterial activity, with some compounds showing significant efficacy. nih.gov Additionally, novel complexes of ciprofloxacin, a fluoroquinolone antibiotic, with 7-hydroxy-4-methylcoumarin have demonstrated remarkable bactericidal effects. mdpi.com

The diverse biological activities reported for various 4-hydroxyquinoline derivatives underscore the potential of this compound as a lead compound for further pharmacological investigation. The specific impact of the 7-ethyl substitution on these activities remains an area for future research.

| Biological Activity | Examples of Investigated Derivatives | Potential Mechanism of Action |

| Anticancer | Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, Modified 4-hydroxyquinolone analogues, 8-Hydroxyquinoline derivatives | Induction of apoptosis, Anti-oxidant activity, Interaction with NQO1 enzyme |

| Anti-inflammatory | Styryl quinolinium derivative | Prevention of albumin denaturation |

| Antimicrobial | 7-Thio-substituted 4-oxoquinoline-3-carboxylic acids, Ciprofloxacin-coumarin complexes | Inhibition of bacterial growth |

Structure Activity Relationship Sar Studies of 7 Ethyl 4 Hydroxyquinoline Derivatives

Impact of the Ethyl Group at Position 7 on Biological Activity Profiles

The substitution at the C7 position of the quinoline (B57606) ring is a significant determinant of the biological activity of various quinoline derivatives. While specific studies focusing solely on the 7-ethyl group in 4-hydroxyquinolines are not extensively detailed in the reviewed literature, the importance of substitutions at this position has been established in related quinoline-based scaffolds. For instance, in the context of anticancer agents, bromination at the C5 and C7 positions of the quinoline ring has been shown to result in strong inhibitory activity against several cancer cell lines, highlighting the critical role of C7 substitution in determining cytotoxic effects. researchgate.net

Significance of Substituents at Other Positions of the Quinoline Ring on Efficacy and Selectivity

The biological activity of 4-hydroxyquinoline (B1666331) derivatives is profoundly influenced by the nature and position of various substituents on the quinoline ring. A wide array of functional groups at different positions can modulate the efficacy and selectivity of these compounds.

For instance, in the realm of antibacterial agents, the introduction of a fluorine atom at the C6 position and a piperazinyl ring at the C7 position are hallmarks of the highly successful fluoroquinolone antibiotics. nih.gov The substituent at the N1 position is also crucial; replacing an ethyl group with a cyclopropyl (B3062369) group can significantly enhance antimicrobial activity. nih.gov

In the context of anticancer activity, substitutions at various positions have yielded potent compounds. For example, 2-substituted 4-hydroxyquinolines have been investigated as potential cytotoxic agents. nih.gov Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that the introduction of substituents at the C2 and C5 positions can increase anticancer activity. mdpi.com Furthermore, the presence of halogen atoms as substituents can increase the lipophilicity and, consequently, the anticancer activity of certain quinoline derivatives. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of quinoline derivatives based on several studies.

| Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| C2 | Alkyl groups, Aryl groups | Can influence anticancer and antiviral activity. mdpi.comnih.gov | 8-Hydroxyquinolines |

| C3 | Carboxyl group | Important for antibacterial effect in early fluoroquinolones. nih.gov | 4-Hydroxyquinolines |

| C5 | Bromine | Strong inhibitory activity against cancer cell lines. researchgate.net | Quinolines |

| C6 | Fluorine | Increases potency of antibacterial quinolones. nih.gov | Fluoroquinolones |

| C7 | Piperazinyl ring, Halogens | Crucial for broad-spectrum antibacterial activity and can enhance anticancer effects. researchgate.netnih.gov | Fluoroquinolones, Quinolines |

Role of the 4-Hydroxy Group and its Tautomeric Equilibrium in Biological Recognition

The 4-hydroxy group is a pivotal feature of the 7-ethyl-4-hydroxyquinoline scaffold, playing a crucial role in biological recognition primarily through its ability to exist in a tautomeric equilibrium with its keto form, 4-quinolone. nih.gov This keto-enol tautomerism involves the migration of a proton and the shifting of double bonds within the molecule.

The equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is influenced by factors such as the solvent and the presence of other substituents on the quinoline ring. nih.gov Spectroscopic and crystallographic studies have shown that for many 4-hydroxyquinoline derivatives, the keto form is favored, particularly in the solid state and in polar solvents. mdpi.com

This tautomeric equilibrium is critical for the biological activity of these compounds. The keto form, with its 4-oxo group and N-H moiety, is often essential for key interactions with biological targets, such as enzymes and receptors. For example, in the context of antimalarial activity, the 4-oxo and N-H groups have been identified as crucial for binding to the target protein. nih.gov The ability of the molecule to adopt a specific tautomeric form can significantly impact its pharmacologic profile. The presence of a hydrogen bond acceptor at the 3-position can favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond. nih.gov

Correlation of Physicochemical Parameters (e.g., lipophilicity, pKa values) with Biological Responses

The biological responses of this compound derivatives are often correlated with their physicochemical properties, such as lipophilicity and pKa values. These parameters govern the absorption, distribution, metabolism, and excretion (ADME) of the compounds, as well as their ability to interact with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies are frequently employed to establish mathematical models that relate these physicochemical descriptors to biological activity. nih.govmdpi.com

Lipophilicity , often expressed as the logarithm of the partition coefficient (log P), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. nih.gov It is a critical factor for the passive diffusion of a drug across biological membranes. For certain classes of quinoline derivatives, an increase in lipophilicity has been shown to correlate with enhanced biological activity. For instance, the antiviral activity of some 8-hydroxyquinoline-2-carboxanilides increases linearly with increasing lipophilicity. researchgate.net The introduction of halogen atoms is a common strategy to increase the lipophilicity of quinoline derivatives. mdpi.com

The pKa value, which indicates the acidity or basicity of a compound, influences its ionization state at physiological pH. The ionization state affects the compound's solubility, membrane permeability, and ability to interact with its target through ionic bonds or hydrogen bonds.

The interplay of these physicochemical parameters is complex, and QSAR models help to elucidate these relationships. By analyzing a series of compounds with varying substituents, it is possible to develop predictive models that guide the design of new derivatives with improved biological activity.

The following table provides examples of how physicochemical parameters can be correlated with biological responses in quinoline derivatives.

| Physicochemical Parameter | Definition | Impact on Biological Response | Example |

|---|---|---|---|

| Lipophilicity (log P) | A measure of a compound's solubility in non-polar solvents, indicating its ability to cross cell membranes. nih.gov | Can influence absorption, distribution, and target engagement. Higher lipophilicity can lead to increased activity but also potential toxicity. | Increased lipophilicity in some 8-hydroxyquinoline derivatives correlates with enhanced antiviral activity. researchgate.net |

| pKa | The acid dissociation constant, which determines the ionization state of a compound at a given pH. | Affects solubility, membrane permeability, and the ability to form ionic interactions with biological targets. | The ionization state governed by pKa is crucial for the binding of quinolones to DNA gyrase. |

| Molecular Weight | The mass of a molecule. | Can influence diffusion rates and conformity to drug-likeness principles (e.g., Lipinski's Rule of Five). | QSAR models often use molecular weight as a descriptor to predict biological activity. |

| Hydrogen Bond Donors/Acceptors | The number of functional groups capable of donating or accepting hydrogen bonds. | Crucial for specific interactions with biological targets, influencing binding affinity and selectivity. | The 4-oxo group and N-H moiety in the keto tautomer of 4-hydroxyquinolines act as key hydrogen bond acceptors and donors. nih.gov |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 7-Ethyl-4-hydroxyquinoline Analogues with Improved Potency and Specificity

The design and synthesis of next-generation analogues of this compound are centered on optimizing its structure to enhance biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial in guiding these modifications. Research has shown that substitutions on the quinoline (B57606) ring significantly influence the compound's properties. orientjchem.orgnih.gov

Key synthetic strategies involve modifying the core quinoline structure at various positions. For instance, the introduction of different functional groups at the 7-position, which in the parent compound is an ethyl group, can modulate lipophilicity and electronic properties. Studies on other 7-substituted 4-hydroxyquinoline-3-carboxylic acids have indicated that inhibitory activity against certain cellular processes is linearly related to the physicochemical parameters of the substituent at this position. nih.gov For example, correlation analysis has shown that inhibition of cellular respiration in Ehrlich ascites cells is related to the lipophilicity (pi value) of the 7-substituent. nih.gov

Furthermore, modifications at other positions, such as the C2 and C3 positions, can introduce new interaction points with biological targets. The synthesis of 3-carboxyl-substituted 4-hydroxyquinolines, for example, led to the development of fluoroquinolone antibiotics. mdpi.com By applying established synthetic routes like the Conrad-Limpach or Friedländer synthesis, chemists can create a diverse library of analogues. orientjchem.org These methods allow for the systematic variation of substituents around the quinoline core to probe for improved potency and target specificity. orientjchem.orgresearchgate.net

The table below summarizes key structural modifications and their rationale based on SAR principles for 4-hydroxyquinoline (B1666331) derivatives.

| Position of Modification | Type of Substituent/Modification | Rationale for Improved Potency and Specificity | Potential Synthetic Approach |

|---|---|---|---|

| C7-Position | Varying alkyl chains, aryl groups, ethers | To modulate lipophilicity and steric interactions, potentially improving membrane permeability and target binding affinity. nih.gov | Metal-assisted coupling reactions (e.g., Suzuki, Negishi) on a 7-halo-4-hydroxyquinoline intermediate. nih.gov |

| C3-Position | Carboxamides, esters, small heterocyclic rings | To introduce hydrogen bonding donors/acceptors, potentially enhancing interaction with enzyme active sites. mdpi.com | Condensation reactions starting from a 3-carboxy-7-ethyl-4-hydroxyquinoline intermediate. nih.gov |

| N1-Position | Cyclopropyl (B3062369) or substituted phenyl groups | A cyclopropyl group has been shown to increase activity in related quinolones. nih.gov | N-alkylation or N-arylation of the quinolin-4-one tautomer. |

| C2-Position | Alkyl or aryl groups | Alkyl groups at this position have been found to be advantageous for certain antineoplastic activities. | Modifications of the starting materials in a Conrad-Limpach synthesis. nih.gov |

Exploration of Synergistic Effects with Established Therapeutic Agents in Combination Research

Investigating the synergistic potential of this compound analogues in combination with established therapeutic agents is a promising strategy to enhance efficacy and overcome drug resistance. mdpi.comnih.gov The concept of synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern chemotherapy and antimicrobial treatments. mdpi.com

In the context of cancer research, quinoline derivatives have been explored for their ability to sensitize multidrug-resistant (MDR) cells to conventional chemotherapeutics. researchgate.netresearchgate.net For instance, certain dihydrotestosterone (B1667394) derivatives have been shown to trigger significant apoptosis in MDR cells when combined with doxorubicin (B1662922) or epirubicin. researchgate.net This suggests that this compound analogues could be evaluated in combination with cytotoxic agents. The mechanism might involve the inhibition of efflux pumps like P-glycoprotein (P-gp) or the modulation of cellular pathways that confer resistance. semanticscholar.org

Another approach is the creation of hybrid molecules, where a this compound moiety is chemically linked to another pharmacophore. This strategy aims to combine the mechanisms of action of two different drug classes into a single molecule, which can help in overcoming drug-drug interaction limitations seen in conventional combination therapy. mdpi.comnih.gov For example, quinoline-pyrimidine and quinoline-lactam hybrids have shown potent antimalarial activity against resistant strains of Plasmodium falciparum. mdpi.com

Preclinical studies would involve in vitro checkerboard assays to quantify the synergistic, additive, or antagonistic effects of the new analogues when combined with known drugs against relevant cell lines.

| Therapeutic Area | Established Agent Class | Potential Mechanism of Synergy | Preclinical Model for Evaluation |

|---|---|---|---|

| Oncology | DNA-damaging agents (e.g., Doxorubicin) | Inhibition of DNA repair pathways; modulation of efflux pumps (e.g., P-gp). semanticscholar.org | Doxorubicin-resistant colon adenocarcinoma cell lines (e.g., Colo 320). nih.gov |

| Oncology | Tyrosine Kinase Inhibitors (e.g., Erlotinib) | Dual targeting of different signaling pathways (e.g., EGFR and a downstream effector). mdpi.com | Non-small cell lung cancer (NSCLC) cell lines with EGFR mutations. |

| Infectious Disease (e.g., Malaria) | Artemisinin derivatives | Overcoming resistance mechanisms; targeting different stages of the parasite life cycle. mdpi.com | Chloroquine-resistant strains of Plasmodium falciparum (e.g., K1, W2). nih.gov |

| Bacterial Infections | Beta-lactam antibiotics | Inhibition of beta-lactamases; disruption of bacterial biofilm formation. | Methicillin-resistant Staphylococcus aureus (MRSA) strains. |

Development of Advanced Delivery Systems for Targeted Research Applications

To maximize the therapeutic potential and minimize potential off-target effects of novel this compound analogues, the development of advanced drug delivery systems is essential. These systems aim to improve the solubility, stability, and pharmacokinetic profile of the compounds, enabling targeted delivery to specific tissues or cells. nih.govjicrcr.com Nanoparticle-based carriers, such as liposomes and polymeric nanoparticles, are at the forefront of this research. nih.govjuniperpublishers.com

Liposomes, which are spherical vesicles composed of lipid bilayers, can encapsulate both hydrophilic and lipophilic drug molecules. jicrcr.com They can be engineered to release their payload in response to specific physiological triggers, such as the acidic microenvironment of tumors. nih.gov Furthermore, the surface of liposomes can be modified with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of specific cell types. nih.gov

Polymeric nanoparticles offer another versatile platform for drug delivery. Made from biodegradable and biocompatible polymers, these nanoparticles can be formulated to provide sustained release of the encapsulated drug, which can reduce dosing frequency and improve patient compliance. nih.gov

Hydrogels are three-dimensional polymer networks that can hold large amounts of water and are suitable for localized and sustained drug release, for instance in wound healing or tissue engineering applications. jicrcr.com The choice of delivery system will depend on the specific therapeutic application and the physicochemical properties of the this compound analogue being investigated.

| Delivery System | Description | Potential Advantages for this compound Analogues | Example Research Application |

|---|---|---|---|

| Liposomes | Spherical vesicles with a lipid bilayer membrane. juniperpublishers.com | Can encapsulate both water-soluble and lipid-soluble analogues; surface can be modified for active targeting. nih.gov | Targeted delivery to cancer cells by conjugating antibodies against tumor-specific antigens to the liposome (B1194612) surface. |

| Polymeric Nanoparticles | Solid colloidal particles made from natural or synthetic polymers. nih.gov | Provides controlled and sustained release; protects the drug from degradation. | Oral delivery of an antimicrobial analogue for treating gastrointestinal infections. |

| Dendrimers | Highly branched, monodisperse macromolecules with a well-defined structure. nih.gov | High drug-loading capacity; precise control over size and surface functionality. | Delivery of an antiviral analogue across the blood-brain barrier. |

| Hydrogels | 3D polymeric networks capable of absorbing large amounts of water. jicrcr.com | Biocompatible; suitable for localized, sustained release. | Topical application of an anti-inflammatory analogue for skin conditions. |

In-depth Investigation of Resistance Mechanisms and Strategies to Overcome Them in Relevant Biological Systems (pre-clinical)

The emergence of drug resistance is a major challenge in the treatment of cancer and infectious diseases, and it is a critical consideration in the development of new therapeutic agents based on the this compound scaffold. researchgate.netnih.gov Preclinical research must include an in-depth investigation into potential mechanisms of resistance and the development of strategies to circumvent them.

In oncology, resistance to quinoline-based compounds can arise from several mechanisms. One of the most common is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell, reducing their intracellular concentration. semanticscholar.org Another key mechanism involves mutations in the drug's molecular target, which can prevent the drug from binding effectively. For example, mutations in bacterial topoisomerases can confer resistance to quinolone antibiotics. nih.gov

Strategies to overcome resistance are multifaceted. One approach is the rational design of new analogues that are not substrates for efflux pumps or that can bind effectively to mutated targets. nih.gov Another strategy is the use of combination therapy, where the this compound analogue is co-administered with a resistance modulator, such as a P-gp inhibitor. semanticscholar.org

Preclinical models for studying resistance include the use of drug-resistant cell lines and patient-derived xenograft (PDX) models. These models allow researchers to identify the molecular drivers of resistance and to test the efficacy of new compounds and combination strategies in a biologically relevant context.

| Resistance Mechanism | Description | Strategy to Overcome | Preclinical Investigation Method |

|---|---|---|---|

| Efflux Pump Overexpression (e.g., P-gp) | Increased expression of membrane transporters that expel the drug from the cell. semanticscholar.org | Co-administration with an efflux pump inhibitor (e.g., verapamil); design of analogues that are not P-gp substrates. semanticscholar.org | In vitro cytotoxicity assays using cell lines overexpressing P-gp (e.g., K562/ADR, KB/VCR). semanticscholar.org |

| Target Mutation | Genetic alterations in the target protein (e.g., topoisomerase, kinase) that reduce drug binding affinity. nih.gov | Design of next-generation inhibitors that can bind to the mutated target. | Enzymatic assays with recombinant wild-type and mutant proteins; testing on cell lines harboring specific mutations. |

| Alteration of Drug Metabolism | Increased metabolic inactivation of the drug by enzymes such as cytochrome P450s. mdpi.com | Design of analogues with improved metabolic stability; use of metabolic inhibitors. | In vitro metabolic stability assays using liver microsomes. |

| Activation of Bypass Signaling Pathways | Cancer cells activate alternative survival pathways to compensate for the inhibition of the primary target. | Combination therapy targeting both the primary and the bypass pathway. nih.gov | Western blot analysis to probe for activation of alternative signaling proteins; combination index studies. |

Expanding the Scope of Biological Screening for Novel Therapeutic Targets

The quinoline scaffold is known to interact with a wide range of biological targets, highlighting its potential for diverse therapeutic applications. arabjchem.orgjddtonline.info While initial research on this compound might focus on a specific activity, a key future direction is to expand the scope of biological screening to identify novel therapeutic targets and new indications.

High-throughput screening (HTS) of a library of this compound analogues against large panels of enzymes, receptors, and whole-cell models can uncover unexpected activities. chemrxiv.org For example, quinoline derivatives have been identified as inhibitors of various protein kinases, topoisomerases, and enzymes involved in microbial replication. nih.govarabjchem.org Screening against kinase panels, which are crucial in cancer signaling, could reveal novel kinase inhibitors. nih.gov

Phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cellular or organismal model without a preconceived target, is another powerful approach. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Furthermore, computational methods, such as molecular docking and virtual screening, can be used to predict potential interactions between this compound analogues and known protein targets. nih.gov This in silico approach can help prioritize compounds for biological testing and identify potential targets that might not be included in standard screening panels. The broad biological potential of quinolines suggests that systematic screening could uncover new applications in areas such as neurodegenerative diseases, inflammatory disorders, and virology. mdpi.com

| Target Class | Rationale for Screening | Examples of Specific Targets | Potential Therapeutic Area |

|---|---|---|---|

| Protein Kinases | Many quinoline-based compounds are approved kinase inhibitors in oncology. nih.gov | EGFR, VEGF Receptors, PI3K/mTOR. nih.gov | Cancer, Inflammatory Diseases. |

| Topoisomerases | The quinolone scaffold is the basis for a class of antibiotics and some anticancer agents that target these enzymes. researchgate.net | Bacterial DNA gyrase and topoisomerase IV; human topoisomerase I and II. | Bacterial Infections, Cancer. |

| Viral Enzymes | The quinoline core is present in some antiviral agents. | HIV-1 integrase, reverse transcriptase, proteases from various viruses. thieme-connect.com | Viral Infections (e.g., HIV). |

| G-Protein Coupled Receptors (GPCRs) | A diverse class of receptors involved in numerous physiological processes. | Dopamine receptors, serotonin (B10506) receptors. | Central Nervous System (CNS) Disorders. |

| Parasitic Enzymes | Quinoline is a classic antimalarial scaffold. nih.gov | Plasmodium falciparum enzymes (e.g., plasmepsins). | Parasitic Diseases (e.g., Malaria, Leishmaniasis). nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.